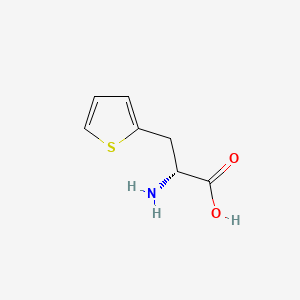

3-(2-Thienyl)-D-alanine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOFYLAWDLQMBZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62561-76-6 | |

| Record name | beta-2-Thienyl-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-2-THIENYL-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4EM0CL5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Thienyl)-D-alanine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-D-alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. As an analogue of the essential amino acid phenylalanine, it serves as a valuable building block in peptide synthesis and as a pharmacological tool to probe biological systems. Its unique thiophene (B33073) moiety imparts distinct chemical and biological properties, leading to its investigation as a phenylalanine antagonist, and as a potential ergogenic, neuroprotective, and anti-inflammatory agent. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Properties and Structure

The structural formula of this compound features a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-thienylmethyl side chain. The "D" designation indicates the stereochemistry at the alpha-carbon.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-(thiophen-2-yl)propanoic acid | |

| Synonyms | D-2-Thienylalanine, (R)-2-Amino-3-(thiophen-2-yl)propanoic acid, H-D-Thi-OH | |

| CAS Number | 62561-76-6 (Primary), 139-86-6 | [1][2] |

| Molecular Formula | C₇H₉NO₂S | |

| Molecular Weight | 171.22 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 275-277 °C (decomposes) | [3] |

| Solubility | Slightly soluble in water. | [4] |

| pKa | Not available |

Table 2: Spectroscopic Data for 3-(2-Thienyl)-DL-alanine

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectra available for the DL-form. | [5] |

| ¹³C NMR | Spectra available for the DL-form. | [5] |

| FTIR | Spectra available for the DL-form. | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, based on established methods for analogous compounds, the following methodologies can be applied.

Synthesis

A common route for the synthesis of α-amino acids is the Strecker synthesis or variations thereof. For this compound, a plausible synthetic workflow is outlined below.

Methodology:

-

Strecker Reaction: Thiophene-2-carboxaldehyde is reacted with sodium cyanide and ammonium (B1175870) chloride to form the corresponding α-aminonitrile.

-

Hydrolysis: The aminonitrile is then subjected to acidic or basic hydrolysis to yield the racemic mixture of DL-3-(2-Thienyl)-alanine.

-

Chiral Resolution: The enantiomers are separated using either enzymatic resolution or chiral chromatography. Enzymatic resolution often employs an acylase that selectively hydrolyzes the N-acetylated L-enantiomer, allowing for the separation of the D-enantiomer.[6] Chiral HPLC with a suitable chiral stationary phase is another effective method.[7][8][9]

Purification

Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as water/ethanol mixtures. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Analysis

The structure and purity of this compound can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of the thienyl and alanine (B10760859) moieties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the amino, carboxyl, and thiophene groups.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Chiral HPLC: This technique is essential to determine the enantiomeric purity of the final D-alanine product.

Biological Activity and Signaling Pathways

This compound exhibits several biological activities, primarily stemming from its structural similarity to phenylalanine.

Phenylalanine Antagonism

As a phenylalanine antagonist, this compound can competitively inhibit enzymes and transporters that recognize phenylalanine. This property is utilized in the Guthrie test for the diagnosis of phenylketonuria (PKU).[10] The mechanism involves competition for the active site of phenylalanine-metabolizing enzymes or for binding to amino acid transporters.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. 3-(2-噻吩基)-DL-丙氨酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(2-Thienyl)-L-alanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 8. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Thienylalanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thienylalanine, an unnatural amino acid analog of phenylalanine where a thiophene (B33073) ring replaces the phenyl group, and its derivatives represent a burgeoning class of compounds with significant potential in drug discovery and development. The incorporation of the thiophene moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity and reduced side effects.[1][2] This technical guide provides an in-depth overview of the multifaceted biological activities of thienylalanine derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and pathways to serve as a comprehensive resource for the scientific community.

Anticancer Activity

Thienylalanine derivatives have demonstrated notable efficacy against various cancer cell lines. The structural modifications of the core thienylalanine scaffold have led to the development of potent antiproliferative agents.

Quantitative Data for Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Assay | IC50/Activity | Reference |

| Di(3-thienyl)methanol (2) | T98G (brain cancer) | MTT Assay | IC50 in the 60–200 µg/mL range after 24, 48, and 72h | [3] |

| Di(3-thienyl)methane (3) | T98G (brain cancer) | MTT Assay | IC50 in the 60–200 µg/mL range after 24, 48, and 72h | [3] |

| Thieno[2,3-d]pyrimidine derivative 14 | MCF7 (breast cancer) | MTT Assay | IC50: 22.12 µM | [4] |

| Thieno[2,3-d]pyrimidine derivative 13 | MCF7 (breast cancer) | MTT Assay | IC50: 22.52 µM | [4] |

| Thieno[2,3-d]pyrimidine derivative 9 | MCF7 (breast cancer) | MTT Assay | IC50: 27.83 µM | [4] |

| Thieno[2,3-d]pyrimidine derivative 12 | MCF7 (breast cancer) | MTT Assay | IC50: 29.22 µM | [4] |

| 4-Thiazolidinone derivative 14b | MDA-MB-231 (breast cancer) | MTT Assay | IC50: 6.61 µM (24h) | [5] |

| 4-Thiazolidinone derivative 14b | MCF-7 (breast cancer) | MTT Assay | IC50: 0.85 µM (24h) | [5] |

| Thiophene containing aminobenzylnaphthol 4d | A549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver) | Not Specified | GI50: 10 μg/mL | [6] |

| Thiophene containing aminobenzylnaphthol 4i | A549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver) | Not Specified | GI50: 10 μg/mL | [6] |

| Thiophene containing aminobenzylnaphthol 4j | A549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver) | Not Specified | GI50: 10 μg/mL | [6] |

Antimicrobial Activity

A significant body of research has highlighted the potent antimicrobial effects of various thienylalanine derivatives against a spectrum of Gram-positive and Gram-negative bacteria.

Quantitative Data for Antimicrobial Activity

| Compound/Derivative | Bacterial Strain(s) | Assay | Activity/MIC | Reference |

| Compound 9a (5-(2-Thienyl)-1,2,4-triazole derivative) | Gram-positive and Gram-negative bacteria | Agar (B569324) disc-diffusion | Marked broad-spectrum activity | [7] |

| Compounds 4d, 5e, 7b, 7c, 7d, 9b, 9c, 9d | Gram-positive bacteria | Agar disc-diffusion | Highly active | [7] |

| Thienopyrimidine derivative 5 | Various bacteria and fungi | Not Specified | Best antimicrobial activity among tested compounds | [8] |

Enzyme Inhibition

Thienylalanine derivatives have been investigated as inhibitors of various enzymes, a property that underpins many of their therapeutic effects.[1] Their structural similarity to natural amino acids like phenylalanine allows them to interact with the active sites of enzymes involved in key biological pathways.[1][9]

Phenylalanine Utilization Inhibition

β-2-Thienylalanine acts as an antagonist to phenylalanine, inhibiting its utilization and thereby impeding bacterial growth.[10] This is due to its incorporation into proteins in place of phenylalanine, leading to non-functional proteins.[10] This mechanism has been observed in Escherichia coli.[11][12]

Indoleamine 2,3-Dioxygenase Inhibition

Beta-[3-benzo(b)thienyl]-DL-alanine, a sulfur analog of tryptophan, has been identified as a potent competitive inhibitor of indoleamine 2,3-dioxygenase, with a Ki value in the micromolar range (7-70 µM).[13]

Detailed Methodologies

Synthesis of Thienylalanine Derivatives

A common synthetic route for thienylalanine derivatives involves the diethyl acetamidomalonate condensation with an appropriate arylmethyl halide, followed by partial hydrolysis and decarboxylation to yield the DL-arylamino acid ethyl ester derivatives.[14] Enzymatic resolution can then be employed to separate the D and L enantiomers.[14] The free amino acids can be subsequently converted to their BOC-protected forms.[14]

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell proliferation and viability.[3]

-

Cell Seeding: Cancer cells (e.g., T98G, MCF7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the thienylalanine derivatives for specified time periods (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[4]

In Vitro Antimicrobial Activity Assessment (Agar Disc-Diffusion Method)

The agar disc-diffusion method is a primary screening technique to evaluate the antimicrobial activity of compounds.[7]

-

Media Preparation: A suitable agar medium, such as Müller-Hinton agar, is prepared and poured into petri dishes.[7]

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound (e.g., 200 μ g/disc ) are placed on the agar surface.[7] Standard antibiotic discs (e.g., ampicillin) and solvent-loaded discs serve as positive and negative controls, respectively.[7]

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth and diffusion of the compound.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. metabolism - Why does beta-2-Thienylalanine inhibit bacterial growth? - Biology Stack Exchange [biology.stackexchange.com]

- 11. Inhibition studies with beta-2-thienylalanine, beta-1-naphthylalanine, p-tolylalanine and their peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition studies with peptides of thienylalanine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 3-(2-Thienyl)-D-alanine: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the synthesis and characterization of 3-(2-Thienyl)-D-alanine, a non-canonical amino acid of significant interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, summarizes key physicochemical and spectral characterization data, and explores the compound's biological context, including its potential as a building block for novel therapeutics. Methodologies are presented to be accessible and reproducible for professionals in the field.

Introduction

This compound is a derivative of the amino acid D-alanine, where a hydrogen atom of the methyl group is substituted with a thiophene (B33073) ring. As a non-proteinogenic amino acid, it serves as a valuable chiral building block in organic synthesis.[1] Its incorporation into peptides and other molecules can impart unique structural and functional properties, potentially enhancing therapeutic efficacy, improving bioavailability, or reducing side effects.[1] The thiophene moiety can influence electronic properties and molecular reactivity, making it a versatile tool for constructing complex heterocyclic systems.[1] This guide details a common synthetic route via amidomalonate synthesis followed by enzymatic resolution and outlines the analytical methods used for its characterization.

Physicochemical and Chiral Properties

This compound is typically a white, solid powder.[2] A summary of its key physical and chemical properties is presented in Table 1. The D-enantiomer is specifically identified by its positive optical rotation, distinguishing it from its L-counterpart which exhibits a negative rotation of a similar magnitude.

Table 1: Physicochemical Properties of 3-(2-Thienyl)-alanine Enantiomers and Racemate

| Property | This compound | 3-(2-Thienyl)-L-alanine | 3-(2-Thienyl)-DL-alanine |

| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol [3] | 171.22 g/mol | 171.22 g/mol [3] |

| CAS Number | 62561-76-6[2] | 22951-96-8 | 2021-58-1[3] |

| Appearance | White Powder | White Powder | White Crystalline Solid |

| Melting Point | Not specified, but expected to be high with decomposition | 255-263 °C (dec.)[4] | 275-277 °C (dec.) |

| Optical Rotation ([α]²⁰/D) | > 0 (Expected) | -30.5 ± 1.5° (c=1% in H₂O) | 0° |

| Purity | Often >98% (HPLC)[2] | ≥98.0% (TLC) | >99%[3] |

Synthesis Protocol

The synthesis of enantiomerically pure this compound is most effectively achieved through a multi-step process. This typically involves the creation of a racemic mixture of the amino acid, followed by a resolution step to isolate the desired D-enantiomer. A common and reliable approach is the amidomalonate synthesis followed by enzymatic resolution.[5][6][7]

Experimental Protocol: Racemic Synthesis and Enzymatic Resolution

This protocol is divided into three main stages:

-

Alkylation: Synthesis of the racemic N-acetyl precursor via amidomalonate synthesis.[5]

-

Enzymatic Resolution: Stereoselective hydrolysis of the N-acetyl-L-enantiomer, leaving the N-acetyl-D-enantiomer unchanged.[8][9]

-

Hydrolysis: Deprotection of the N-acetyl-D-enantiomer to yield the final product.[7]

Materials and Reagents:

-

Diethyl acetamidomalonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (B145695)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Acylase (e.g., from Aspergillus sp.)

-

Cobalt(II) chloride (optional, as enzyme cofactor)

-

Diatomaceous earth (for enzyme immobilization/filtration)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Stage 1: Synthesis of N-Acetyl-3-(2-thienyl)-DL-alanine

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.

-

Alkylation: Add 2-(chloromethyl)thiophene (1.05 eq) to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the mixture with aqueous HCl. Reduce the solvent volume under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude diethyl 2-acetamido-2-(thiophen-2-ylmethyl)malonate.

-

Hydrolysis and Decarboxylation: To the crude product, add a 1:1 mixture of concentrated HCl and water. Heat the mixture to reflux for 4-6 hours until the ester and amide groups are hydrolyzed and decarboxylation is complete. Cool the solution, which may precipitate the crude racemic amino acid hydrochloride. Filter and wash with cold water. To obtain the N-acetylated form for resolution, treat the crude amino acid with acetic anhydride (B1165640) and a mild base (e.g., sodium acetate) in an aqueous solution. Adjust pH to crystallize N-Acetyl-3-(2-thienyl)-DL-alanine.

Stage 2: Enzymatic Resolution

-

Enzyme Solution Preparation: Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0-7.5). Dissolve N-Acetyl-3-(2-thienyl)-DL-alanine in the buffer. Add Acylase I enzyme (a suitable catalytic amount). A small amount of CoCl₂ can be added to activate the enzyme if required.

-

Reaction: Incubate the mixture at a controlled temperature (typically 37°C) for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding 3-(2-thienyl)-L-alanine and unreacted N-Acetyl-3-(2-thienyl)-D-alanine.

-

Separation: Adjust the pH of the solution to ~5 with acetic acid. The free L-amino acid has lower solubility at this pH and will precipitate. Filter to remove the 3-(2-thienyl)-L-alanine. The filtrate contains the desired N-Acetyl-3-(2-thienyl)-D-alanine.

Stage 3: Hydrolysis to this compound

-

Acid Hydrolysis: Take the filtrate from the previous step containing N-Acetyl-3-(2-thienyl)-D-alanine and add 3M HCl.

-

Reaction: Heat the solution to reflux for 4-6 hours to remove the acetyl group.

-

Isolation: Cool the reaction mixture. Adjust the pH to the isoelectric point (typically pH 5-6) with a base (e.g., aqueous ammonia (B1221849) or NaOH) to precipitate the final product, this compound. Filter the solid, wash with cold water and then ethanol, and dry under vacuum.

Purity Analysis: The enantiomeric excess (ee) and chemical purity of the final product should be determined by chiral HPLC.[7][10]

Caption: Workflow for the synthesis of this compound.

Characterization Data

Characterization relies on spectroscopic and chromatographic methods to confirm the structure, purity, and stereochemistry of the final compound. While specific experimental data for the D-isomer is not widely published, the expected values can be reliably predicted based on the known data for the L- and DL-forms and general principles of spectroscopy.

Table 2: Predicted Spectroscopic and Chromatographic Data for this compound

| Technique | Data Type | Expected Observation |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.2-7.4 (m, 1H, Thiophene H5), ~6.9-7.0 (m, 2H, Thiophene H3, H4), ~4.0-4.2 (dd, 1H, α-CH), ~3.2-3.5 (m, 2H, β-CH₂) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~170-175 (C=O), ~138-140 (Thiophene C2), ~127-128 (Thiophene C5), ~125-126 (Thiophene C4), ~124-125 (Thiophene C3), ~55-58 (α-C), ~35-38 (β-C) |

| Mass Spec. (ESI-MS) | m/z | [M+H]⁺: 172.04, [M+Na]⁺: 194.02 |

| Chiral HPLC | Retention Time | A distinct peak that separates from the L-enantiomer on a suitable chiral column (e.g., Crownpak CR(+)).[10] |

Note: NMR shifts are predictions in D₂O and are relative to standard references. Actual values may vary based on solvent and experimental conditions. The predicted shifts for the alanine (B10760859) backbone are based on known data for alanine (~3.7 ppm for α-CH, ~1.4 ppm for β-CH₃), adjusted for the deshielding effects of the thienyl group.[11]

Biological Context and Applications

Role in Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis.[1] The incorporation of a D-amino acid can significantly increase the peptide's resistance to proteolytic degradation by enzymes that typically recognize L-amino acids. The thiophene ring provides a bioisostere for the phenyl ring of phenylalanine, but with different electronic and steric properties, which can be exploited to fine-tune the binding affinity and selectivity of peptide-based drugs.

Phenylalanine Antagonism

The racemic mixture, 3-(2-Thienyl)-DL-alanine, has been identified as a phenylalanine antagonist.[3] This suggests that it can interfere with metabolic pathways or protein binding sites that normally involve phenylalanine. This property is particularly relevant in the design of enzyme inhibitors or receptor modulators.

Potential Antimicrobial Activity

D-alanine is an essential component of the bacterial cell wall, specifically in the terminal D-Ala-D-Ala moiety of peptidoglycan precursors.[12] This structure is critical for the cross-linking reactions catalyzed by transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs), which give the cell wall its structural integrity. Molecules that mimic this D-Ala-D-Ala structure can act as inhibitors of these enzymes. For example, β-lactam antibiotics function as structural analogs of the D-Ala-D-Ala terminus.[13]

Peptides incorporating this compound could potentially be designed to target the bacterial cell wall synthesis pathway. By acting as an analog of the natural peptidoglycan precursor, such a peptide could inhibit transpeptidase, leading to a weakened cell wall and bacterial cell lysis.[14][15]

Caption: Potential inhibition of bacterial transpeptidase by a D-alanine analog.

Conclusion

This compound is a synthetically accessible and highly valuable non-canonical amino acid for researchers in drug discovery and chemical biology. The synthetic route via amidomalonate synthesis and enzymatic resolution provides a reliable method for obtaining the enantiomerically pure compound. Its characterization is straightforward using standard analytical techniques. The unique properties conferred by the D-stereocenter and the thienyl side chain make it an attractive component for designing novel peptides and small molecules with enhanced stability and targeted biological activity, particularly in the development of new antimicrobial agents.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. 3-(2-Thienyl)- L -alanine = 98.0 TLC 22951-96-8 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic resolution of racemic beta-2-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bmse000282 Alanine at BMRB [bmrb.io]

- 12. nbinno.com [nbinno.com]

- 13. Penicillin - Wikipedia [en.wikipedia.org]

- 14. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]

- 15. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]

3-(2-Thienyl)-D-alanine as a Phenylalanine Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Thienyl)-D-alanine as a phenylalanine antagonist. It details the compound's mechanism of action, primarily through the competitive inhibition of phenylalanine hydroxylase and intestinal phenylalanine transport. This document compiles quantitative kinetic data, outlines key experimental protocols for studying its antagonistic effects, and presents visual diagrams of the relevant metabolic pathway and experimental workflows. The information is intended to serve as a foundational resource for researchers in metabolic disorders, drug development, and biochemical research.

Introduction

3-(2-Thienyl)-alanine is a non-proteinogenic amino acid and a well-established antagonist of the essential amino acid L-phenylalanine.[1][2] It exists as D- and L-isomers, with the racemic mixture and individual isomers demonstrating biological activity. Its structural similarity to phenylalanine allows it to interact with enzymatic and transport systems that recognize the natural amino acid, leading to competitive inhibition. The most prominent application of this antagonism is in the Guthrie test, a widely used newborn screening method for Phenylketonuria (PKU), a metabolic disorder characterized by the inability to properly metabolize phenylalanine.[2][3][4] This guide focuses on the D-isomer's role and the effects of the DL-racemic mixture in biological systems.

Mechanism of Action

The antagonistic properties of 3-(2-thienyl)-alanine stem from its ability to compete with phenylalanine at key biological sites. The primary mechanisms are:

-

Inhibition of Phenylalanine Hydroxylase (PAH): The conversion of L-phenylalanine to L-tyrosine is catalyzed by the enzyme phenylalanine hydroxylase (PAH).[5] 3-(2-thienyl)-L-alanine (THA) has been shown to be a competitive substrate for PAH, binding to the active site and consequently inhibiting the hydroxylation of L-phenylalanine.[5] Studies using the racemic mixture, β-2-thienyl-dl-alanine, demonstrate classic competitive inhibition of rat liver and kidney PAH, where the apparent Km for phenylalanine increases in the presence of the inhibitor without a significant change in Vmax.[6]

-

Inhibition of Phenylalanine Transport: β-2-thienyl-dl-alanine competitively inhibits the intestinal absorption of phenylalanine.[6] This suggests that it competes for the same amino acid transporters responsible for phenylalanine uptake from the gut. Furthermore, D-phenylalanine is known to competitively inhibit L-phenylalanine transport across the blood-brain barrier, suggesting a similar mechanism may be at play for its thienyl derivative.[7]

Phenylalanine Hydroxylase Pathway Inhibition

The following diagram illustrates the metabolic pathway for L-phenylalanine and the inhibitory action of 3-(2-Thienyl)-alanine.

Caption: Phenylalanine hydroxylase pathway and competitive inhibition by this compound.

Quantitative Data on Phenylalanine Antagonism

The following tables summarize the kinetic data from studies on β-2-thienyl-dl-alanine as a phenylalanine antagonist in rat models.

Table 1: In Vitro Inhibition of Phenylalanine Hydroxylase (PAH)

Data from crude liver and kidney homogenates.[6]

| Parameter | Organ | Control (No Inhibitor) | + 24 mM β-2-thienyl-dl-alanine |

| Apparent Km | Liver | 0.61 mM | 2.70 mM |

| Kidney | 0.50 mM | 1.60 mM | |

| Vmax | Liver | No significant change | No significant change |

Table 2: In Vivo Effects and Intestinal Transport Inhibition

| Parameter | Details | Value | Reference |

| PAH Activity | In vivo, rat liver/kidney, after 4 days of repeated injections (2 mmol/kg) | ~40% of control activity | [6] |

| Intestinal Transport | Competitive inhibition Ki for phenylalanine absorption (in vivo perfusion) | 81 mM | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on descriptions from published research.

Protocol 1: Guthrie Bacterial Inhibition Assay for Phenylketonuria (PKU) Screening

This assay is a semi-quantitative method to detect elevated levels of phenylalanine in dried blood spots, using β-2-thienyl-alanine as a specific antagonist.[3][4][8]

Objective: To screen newborns for hyperphenylalaninemia.

Materials:

-

Standard Guthrie test kit

-

Agar (B569324) gel plates containing a minimal culture medium

-

Bacillus subtilis spores

-

β-2-thienyl-alanine (growth inhibitor)

-

Dried blood spot samples on filter paper (Guthrie cards)

-

Phenylalanine standards for calibration

-

Incubator (37°C)

-

Punch for filter paper disks

Methodology:

-

Plate Preparation: The agar medium is prepared containing Bacillus subtilis spores and a specific concentration of the growth inhibitor, β-2-thienyl-alanine. The inhibitor prevents the germination and growth of the bacteria.

-

Sample Application: A small disk (e.g., 3 mm) is punched from the dried blood spot on the filter paper card.

-

Incubation: The filter paper disk is placed onto the surface of the prepared agar plate. Phenylalanine standards (disks with known concentrations) are also placed on the plate for comparison.

-

Growth: The plates are incubated for approximately 24 hours. Phenylalanine from the blood spot leaches into the agar. If the phenylalanine concentration is elevated (typically >180-240 µmol/L), it will overcome the inhibitory effect of β-2-thienyl-alanine.[8]

-

Data Analysis: The overcoming of inhibition allows the Bacillus subtilis spores to germinate and grow, forming a visible halo or colony around the paper disk. The diameter of this growth zone is roughly proportional to the concentration of phenylalanine in the blood sample.[8] The sample growth is compared to the growth seen with the standards to estimate the phenylalanine level.

References

- 1. researchgate.net [researchgate.net]

- 2. mun.ca [mun.ca]

- 3. The Guthrie Test for Early Diagnosis of Phenylketonuria | Embryo Project Encyclopedia [embryo.asu.edu]

- 4. researchgate.net [researchgate.net]

- 5. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guthrie_test [bionity.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-(2-Thienyl)-D-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid 3-(2-Thienyl)-D-alanine. The information presented herein is essential for the characterization, quality control, and analysis of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and graphical representations of the analytical workflows.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound. The data has been compiled from available spectral information and is presented in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | d | 1H | Thienyl C5-H |

| ~6.95 | dd | 1H | Thienyl C4-H |

| ~6.90 | d | 1H | Thienyl C3-H |

| ~4.00 | t | 1H | α-H |

| ~3.40 | d | 2H | β-CH₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | Carbonyl (C=O) |

| ~140.0 | Thienyl C2 |

| ~127.0 | Thienyl C5 |

| ~125.0 | Thienyl C4 |

| ~124.0 | Thienyl C3 |

| ~57.0 | α-Carbon |

| ~35.0 | β-Carbon |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The key absorption bands are indicative of the carboxylic acid, amine, and thiophene (B33073) moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (amine) |

| ~1500 | Medium | C=C stretch (thiophene ring) |

| ~700 | Strong | C-S stretch (thiophene ring) |

Note: The peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.

| m/z Ratio | Interpretation |

| 171.04 | [M]⁺˙ (Molecular Ion) |

| 126.04 | [M - COOH]⁺ |

| 97.02 | [Thienylmethyl]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to at least 5 times the longest T₁ relaxation time.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

The spectral width is set to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is collected.

-

The sample spectrum is then recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system (e.g., water:acetonitrile (B52724) with 0.1% formic acid) at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source is used.

-

Liquid Chromatography:

-

A C18 reversed-phase column is typically used for separation.

-

A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

-

-

Mass Spectrometry:

-

The mass spectrometer is operated in positive ion mode.

-

Data is acquired in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Tandem MS (MS/MS) can be performed by selecting the molecular ion (m/z 171) for collision-induced dissociation (CID) to obtain fragmentation data.

-

-

Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify the peak corresponding to this compound and to determine its molecular weight and fragmentation pattern.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for each spectroscopic technique.

Commercial Availability and Technical Guide for 3-(2-Thienyl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key properties, and practical applications of 3-(2-Thienyl)-D-alanine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of peptides and peptidomimetics with novel biological activities.[1][2][3][4][5]

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. The table below summarizes key information from several prominent vendors. Purity levels are typically high, ensuring suitability for sensitive applications such as solid-phase peptide synthesis (SPPS).

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| MedchemExpress | This compound | 62561-76-6 | C₇H₉NO₂S | 171.22 | >98% | Available in various quantities from 1g.[6] |

| Sigma-Aldrich | 3-(2-Thienyl)-DL-alanine | 2021-58-1 | C₇H₉NO₂S | 171.22 | ≥98% | Also offers the L-alanine enantiomer. |

| Santa Cruz Biotechnology | 3-(2-Thienyl)-DL-alanine | 2021-58-1 | C₇H₉NO₂S | 171.22 | >99% | Marketed as a phenylalanine antagonist.[7] |

| Chem-Impex | β-(3-Thienyl)-D-alanine | 152612-26-5 | C₇H₉NO₂S | 171.2 | ≥ 99% (HPLC, Chiral purity) | Note: This is the 3-thienyl isomer.[8] |

| CP Lab Safety | This compound | Not specified | Not specified | Not specified | min 98% | Available in 1-gram quantities.[9] |

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | --INVALID-LINK--[10] |

| Molecular Weight | 171.22 g/mol | --INVALID-LINK--[10] |

| Appearance | White to off-white solid/powder | --INVALID-LINK--[6] |

| Melting Point | 275-277 °C (dec.) (DL-form) | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK--[6] |

| ¹H NMR | Data available in public databases | --INVALID-LINK--[11] |

| ¹³C NMR | Data available in public databases | --INVALID-LINK--[12] |

| Mass Spectrum | Data available in public databases | --INVALID-LINK--[13][14] |

Experimental Protocols

The incorporation of this compound into peptides is a primary application. Below are representative protocols for its use in solid-phase peptide synthesis and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-(2-Thienyl)-alanine

This protocol outlines the manual synthesis of a peptide containing this compound using the Fmoc/tBu strategy.[15][16][17][18][19]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-D-(2-Thienyl)-alanine

-

Other Fmoc-protected amino acids

-

Coupling reagents: HBTU, HOBt

-

Base: DIPEA

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Washing solutions: DMF, DCM, IPA

-

Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate a 3-fold molar excess of the desired Fmoc-amino acid (including Fmoc-D-(2-Thienyl)-alanine) with HBTU (2.9 eq) and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to the activated amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

-

Washing: Wash the resin with DMF, DCM, and IPA to remove excess reagents and byproducts.

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by preparative RP-HPLC.

HPLC Analysis of this compound Containing Peptides

This protocol provides a general method for the analytical reversed-phase HPLC of peptides containing this compound.[20][21][22]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the purified peptide in Solvent A to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Detection: 220 nm

-

Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide.

-

-

Injection and Analysis: Inject 10-20 µL of the sample and record the chromatogram. The retention time and peak purity can be used to assess the identity and purity of the synthesized peptide.

Signaling Pathways and Applications in Drug Discovery

The incorporation of unnatural amino acids like this compound is a key strategy in modern drug discovery to enhance the pharmacological properties of peptides.[1][2][4][5] The thienyl group can introduce unique conformational constraints and potential new binding interactions with biological targets.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its use as a building block in peptides targeting various receptors and enzymes is of significant interest, particularly in the field of neuroscience.[8] Peptides containing thienylalanine derivatives have been investigated for their potential to interact with G-protein coupled receptors (GPCRs) and other cell surface receptors implicated in neurological disorders. The rationale behind incorporating this amino acid often involves mimicking the aromatic side chain of phenylalanine or tryptophan while introducing novel electronic and steric properties.[23]

Visualizations

Experimental Workflow for Peptide Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of peptides containing this compound.

Logical Relationship in Drug Discovery Application

Caption: The role of this compound in the drug discovery pipeline.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. calpaclab.com [calpaclab.com]

- 10. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]

- 13. D-Alanine [webbook.nist.gov]

- 14. D-Alanine [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.uci.edu [chem.uci.edu]

- 19. peptide.com [peptide.com]

- 20. Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. orbit.dtu.dk [orbit.dtu.dk]

- 23. nbinno.com [nbinno.com]

In-Depth Technical Guide: 3-(2-Thienyl)-D-alanine (CAS Number 62561-76-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-D-alanine, with the CAS registry number 62561-76-6, is a synthetic amino acid derivative that has garnered interest in the fields of medicinal chemistry and biochemical research. Structurally, it is an unnatural D-amino acid characterized by the presence of a thiophene (B33073) ring attached to the alanine (B10760859) backbone. This modification from naturally occurring amino acids imparts unique physicochemical properties, making it a valuable building block in the design and synthesis of novel peptides and small molecule therapeutics. Its primary application lies in its role as a research chemical, particularly in studies exploring its potential as a phenylalanine antagonist.[1] This guide provides a comprehensive overview of the known properties, safety information, and relevant experimental data for this compound.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂S | [3] |

| Molecular Weight | 171.22 g/mol | [1] |

| Melting Point | 255-263 °C (decomposes) | |

| Appearance | White to off-white crystalline powder | [2] |

| Synonyms | β-(2-thienyl)-d-alanine, D-2-thienylalanine, (R)-2-amino-3-(thiophen-2-yl)propanoic acid | [3][4] |

| Purity | Typically >95% | [3] |

Biological Activity and Mechanism of Action

The primary characterized biological activity of 3-(2-Thienyl)-alanine is its role as a competitive antagonist of phenylalanine.[1] Research has demonstrated that the DL-racemic mixture of 3-(2-Thienyl)-alanine can inhibit the enzyme phenylalanine hydroxylase and the intestinal transport of phenylalanine.[5]

Inhibition of Phenylalanine Hydroxylase

In vitro studies using crude rat liver and kidney homogenates have shown that DL-3-(2-thienyl)-alanine acts as a competitive inhibitor of phenylalanine hydroxylase. The apparent Michaelis constant (Km) for liver phenylalanine hydroxylase increased from 0.61 mM to 2.70 mM in the presence of 24 mM of the inhibitor, with no significant change in the maximum reaction velocity (Vmax).[5] For the kidney enzyme, the Km changed from 0.50 mM to 1.60 mM under the same conditions.[5]

Inhibition of Phenylalanine Intestinal Transport

In vivo perfusion studies in rats have demonstrated that DL-3-(2-thienyl)-alanine competitively inhibits the intestinal absorption of phenylalanine. The inhibition constant (Ki) for this process was estimated to be 81 mM.[5]

The following diagram illustrates the mechanism of action of 3-(2-Thienyl)-alanine as a competitive inhibitor of phenylalanine hydroxylase.

Safety and Toxicology

Detailed toxicological data for this compound is limited. The primary hazards identified are skin, eye, and respiratory irritation.[6] No specific LD50 or IC50 values for this compound were found in the reviewed literature. One source reported an acute oral LD50 of 1000 mg/kg in rats for Beta-Alanine, a different, though related, amino acid. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[7]

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from publicly available safety data sheets.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available. However, a general methodology can be adapted from the synthesis of related compounds.

Synthesis of DL-3-(2-Thienyl)-alanine and Enzymatic Resolution

A published method for the synthesis of related aryl-alanines involves the following general steps:[8]

-

Condensation: Diethyl acetamidomalonate is condensed with 2-(chloromethyl)thiophene (B1266113) in the presence of a base to yield the corresponding malonic ester derivative.

-

Hydrolysis and Decarboxylation: The resulting ester is partially hydrolyzed to the monoethyl ester, followed by decarboxylation to yield DL-3-(2-Thienyl)-alanine ethyl ester.

-

Enzymatic Resolution: The racemic mixture of the ethyl ester is subjected to enzymatic resolution. This process selectively hydrolyzes one enantiomer (typically the L-form) to the corresponding N-acetyl-L-amino acid, leaving the D-amino acid derivative unreacted.

-

Hydrolysis: Acidic hydrolysis of the remaining D-amino acid derivative yields the final product, this compound.

-

Purification and Analysis: The final product is purified, and its optical purity is determined by a suitable analytical method such as HPLC using a chiral column.[8]

The following workflow diagram illustrates the general synthesis and resolution process.

Analytical Data

Publicly available analytical data for this compound is limited. However, spectra for the closely related DL-form are available.

-

¹H NMR and ¹³C NMR: Spectral data for DL-3-(2-Thienyl)-alanine can be found in public databases such as PubChem.[9]

-

Mass Spectrometry: Mass spectral data for DL-3-(2-Thienyl)-alanine is also available in public databases.[9]

-

Infrared Spectroscopy: IR spectra for DL-3-(2-Thienyl)-alanine are available in spectral databases.[9]

Researchers should perform their own analytical characterization to confirm the identity and purity of their samples.

Conclusion

This compound is a valuable research chemical with established utility as a competitive inhibitor of phenylalanine hydroxylase and intestinal phenylalanine transport. While detailed toxicological and pharmacological data remain scarce, its role as a building block in medicinal chemistry is evident. Further research is warranted to fully elucidate its biological activities, potential therapeutic applications, and safety profile. The synthesis of the D-enantiomer can be achieved through the resolution of the racemic mixture. As with all research chemicals, it should be handled with care by trained professionals.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 95% | CAS 62561-76-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. (R)-2-Amino-3-(thiophen-3-yl)propanoic acid | C7H9NO2S | CID 819085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Integration of Thiophene-Containing Amino Acids in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the canonical set of 20 proteinogenic amino acids. Among the myriad of unnatural amino acids, those incorporating a thiophene (B33073) ring have emerged as a privileged scaffold in drug design and discovery. This technical guide provides an in-depth exploration of the synthesis, biological activity, and structure-activity relationships of thiophene-containing amino acids, offering a valuable resource for researchers in the field of medicinal chemistry.

Introduction: The Thiophene Moiety as a Bioisostere

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the phenyl group.[1] Its similar size, planarity, and ability to engage in π-stacking interactions allow it to mimic phenylalanine in biological systems. However, the presence of the sulfur atom imparts distinct electronic properties, including a different quadrupole moment and the ability to participate in hydrogen bonding and other non-covalent interactions. These subtle yet significant differences can be exploited to fine-tune the pharmacological properties of peptide-based drugs, including their binding affinity, selectivity, and metabolic stability. The two primary isomers utilized in medicinal chemistry are 2-thienylalanine and 3-thienylalanine, which offer distinct spatial arrangements of the thiophene ring relative to the amino acid backbone.

Synthesis of Thiophene-Containing Amino Acids

The synthesis of enantiomerically pure thiophene-containing amino acids is a critical step in their application in drug discovery. Various synthetic strategies have been developed, often involving the alkylation of a glycine (B1666218) equivalent or the resolution of a racemic mixture.

General Synthesis of DL-Thienylalanines

A common approach to the synthesis of racemic β-(thienyl)alanines involves the condensation of a thienylmethyl halide with a malonic ester derivative, followed by hydrolysis and decarboxylation. For instance, the synthesis of DL-β-(3-benzo[b]thienyl)-alanine can be achieved through the diethyl acetamidomalonate condensation with 3-chloromethylbenzo[b]thiophene.[2]

Enzymatic Resolution for Enantiopure Thienylalanines

Enzymatic resolution is a powerful technique to obtain enantiomerically pure amino acids. This method leverages the stereoselectivity of enzymes, such as proteases, to selectively act on one enantiomer of a racemic mixture. For example, N-acetyl-DL-β-(3-benzo[b]thienyl)-alanine ethyl ester can be resolved using enzymes to yield the corresponding N-acetyl-L-amino acid and the unreacted D-amino acid derivative, which can then be hydrolyzed to the pure D-amino acid.[2] Biotransformation processes, such as the transamination of 2-hydroxy-3-thienylacrylic acids using microorganisms or isolated transaminases, also provide a route to enantiomerically pure L-thienylalanines.

Biological Activities and Structure-Activity Relationships (SAR)

The incorporation of thiophene-containing amino acids into peptide sequences can significantly modulate their biological activity. These modifications have been explored in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

As Phenylalanine Antagonists

Early studies demonstrated that β-2-thienylalanine can act as a phenylalanine antagonist, inhibiting the growth of microorganisms like Escherichia coli.[3][4] This inhibitory effect is due to its incorporation into proteins in place of phenylalanine, leading to non-functional or misfolded proteins.[5] This antagonistic activity highlights the bioisosteric relationship between the thiophene and phenyl rings.

In Peptides Targeting Enzymes

The substitution of phenylalanine with thienylalanine in peptide-based enzyme inhibitors has been shown to influence their potency and duration of action. For instance, the tripeptide 3-thienylalanine-ornithine-proline (TOP) was found to be a potent angiotensin-converting enzyme (ACE) inhibitor with a longer duration of action compared to captopril (B1668294) in spontaneously hypertensive rats.[6] The thiophene ring in TOP is suggested to contribute to its enhanced free radical scavenging activity in addition to chelating the zinc ion in the ACE active site.[6]

Table 1: Inhibitory Activity of Thiophene-Containing Compounds

| Compound | Target | Activity | Reference |

| β-2-thienyl-dl-alanine | Phenylalanine intestinal transport | Competitive inhibitor, Ki = 81 mM | [7] |

| 3-thienylalanine-ornithine-proline (TOP) | Angiotensin-Converting Enzyme (ACE) | Longer duration of action than captopril | [6] |

Pharmacokinetic Properties

The incorporation of unnatural amino acids like thienylalanine can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of peptide therapeutics. While specific ADME data for a wide range of thiophene-containing amino acids is not extensively available in the public domain, general principles of peptide pharmacokinetics apply. Unmodified peptides typically exhibit short plasma half-lives due to proteolytic degradation.[8] The introduction of thiophene-containing amino acids can enhance metabolic stability by sterically hindering the action of proteases near the peptide bond. Furthermore, the physicochemical properties of the thiophene ring can influence the overall lipophilicity and membrane permeability of the peptide, thereby affecting its absorption and distribution.

Experimental Protocols

Synthesis of DL-β-(3-benzo[b]thienyl)-alanine Ethyl Ester[2]

Materials:

-

Diethyl acetamidomalonate

-

Sodium ethoxide

-

3-Chloromethylbenzo[b]thiophene

-

Hydrochloric acid

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl acetamidomalonate to the sodium ethoxide solution and stir.

-

Add a solution of 3-chloromethylbenzo[b]thiophene in ethanol dropwise to the mixture.

-

Reflux the reaction mixture for several hours.

-

Cool the mixture and filter to remove sodium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude product.

-

The crude product is then partially hydrolyzed and decarboxylated by refluxing with a mixture of concentrated hydrochloric acid and ethanol.

-

After cooling, the product crystallizes and can be collected by filtration.

Enzymatic Resolution of N-acetyl-DL-β-(3-benzo[b]thienyl)-alanine Ethyl Ester[2]

Materials:

-

N-acetyl-DL-β-(3-benzo[b]thienyl)-alanine ethyl ester

-

Protease (e.g., from Bacillus subtilis)

-

Phosphate (B84403) buffer (pH 7.5)

-

Ethyl acetate

-

Hydrochloric acid

Procedure:

-

Suspend N-acetyl-DL-β-(3-benzo[b]thienyl)-alanine ethyl ester in phosphate buffer.

-

Add the protease to the suspension and incubate at a controlled temperature (e.g., 37 °C) with stirring.

-

Monitor the reaction progress by measuring the amount of acid produced.

-

When approximately 50% hydrolysis is achieved, stop the reaction by adjusting the pH.

-

Extract the unreacted D-ester with ethyl acetate.

-

Acidify the aqueous layer to precipitate the N-acetyl-L-amino acid.

-

The separated D-ester can be hydrolyzed with hydrochloric acid to obtain the D-amino acid.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by thiophene-containing amino acids are not yet extensively elucidated in the literature, their incorporation into peptides targeting known receptors, such as G-protein coupled receptors (GPCRs), suggests they would influence the same pathways as the parent peptide.[9] The altered conformation or binding affinity conferred by the thienylalanine residue could lead to biased agonism or antagonism, selectively activating certain downstream signaling cascades.

Below are generalized diagrams illustrating a potential experimental workflow for evaluating the biological activity of a novel thiophene-containing peptide and a hypothetical GPCR signaling pathway that could be modulated.

Workflow for the development of thiophene-containing peptides.

Hypothetical GPCR signaling pathway modulated by a thiophene peptide.

Conclusion and Future Directions

Thiophene-containing amino acids represent a valuable tool in the medicinal chemist's armamentarium for the design of novel peptide-based therapeutics. Their ability to act as bioisosteres of phenylalanine, while imparting unique electronic and steric properties, allows for the fine-tuning of pharmacological profiles. The synthesis of enantiomerically pure thienylalanines is achievable through established chemical and enzymatic methods. While the direct impact on specific signaling pathways is an area requiring further investigation, their incorporation into peptides targeting known receptors offers a promising strategy for modulating cellular responses. Future research should focus on a more systematic evaluation of the structure-activity and structure-property relationships of a wider range of thiophene-containing amino acids and their corresponding peptides. Detailed pharmacokinetic and mechanistic studies will be crucial to fully unlock the therapeutic potential of this important class of unnatural amino acids.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]

- 3. Inhibition studies with peptides of thienylalanine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition studies with beta-2-thienylalanine, beta-1-naphthylalanine, p-tolylalanine and their peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research progress in structure-activity relationship of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 3-thienylalanine-ornithine-proline, new sulfur-containing angiotensin-converting enzyme inhibitor on blood pressure and oxidative stress in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in the Research of Therapeutic Peptides Targeting GPCRs [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 9. Peptide Drugs Targeting G Protein-Coupled Receptors (GPCRs) - Creative Peptides [creative-peptides.com]

Revolutionizing Peptide Design: An In-depth Technical Guide to Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds represents a paradigm shift in peptide design and drug discovery. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the physicochemical and pharmacological properties of peptides, overcoming inherent limitations such as poor stability and low bioavailability. This technical guide provides a comprehensive overview of the strategies, methodologies, and applications of UAAs in modern peptide design, with a focus on practical implementation for drug development.

Enhancing Peptide Properties with Unnatural Amino Acids

The strategic incorporation of UAAs offers a versatile toolkit to enhance the therapeutic potential of peptides. These modifications can be broadly categorized by their impact on peptide structure and function, leading to improved stability, potency, and selectivity.

Improving Pharmacokinetic Profiles

A primary challenge in peptide therapeutics is their rapid degradation by proteases and short in vivo half-life. UAAs provide several strategies to address this:

-

Steric Hindrance: Introducing bulky or N-methylated amino acids can sterically hinder the approach of proteases, significantly increasing the peptide's resistance to enzymatic cleavage.[1]

-

Backbone Modification: Altering the peptide backbone, for instance, by introducing β- or γ-amino acids, can disrupt the recognition sites for proteases.

-

Cyclization and Stapling: Constraining the peptide's conformation through cyclization or stapling, often facilitated by UAAs with reactive side chains, can protect against proteolysis and improve stability.[2][3][4][5][6]

Modulating Biological Activity

UAAs can be used to fine-tune the interaction of a peptide with its biological target:

-

Conformational Constraint: The introduction of rigid UAAs can lock the peptide into a bioactive conformation, increasing its binding affinity (Kd) and potency (IC50).

-

Novel Functional Groups: UAAs can introduce novel chemical functionalities, such as halogens, azides, or alkynes, which can form unique interactions with the target receptor or be used for bio-orthogonal conjugation.

-

Altering Hydrophobicity and Hydrophilicity: The side chains of UAAs can be designed to modulate the overall hydrophobicity of the peptide, which can influence its solubility, membrane permeability, and target engagement.

Methodologies for Incorporating Unnatural Amino Acids

The incorporation of UAAs into peptides can be achieved through several powerful techniques, each with its own advantages and applications. The choice of method depends on factors such as the desired peptide length, the specific UAA to be incorporated, and the required scale of production.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common and versatile method for chemically synthesizing peptides containing UAAs. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.

In Vivo Incorporation

Genetic code expansion allows for the site-specific incorporation of UAAs into peptides and proteins within living cells. This method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous cellular components.

Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis systems provide an open and controllable environment for the incorporation of UAAs. These systems utilize cell extracts or purified components of the translational machinery to synthesize peptides from a DNA template in vitro.

Quantitative Impact of Unnatural Amino Acids

The following tables summarize quantitative data from various studies, illustrating the impact of UAA incorporation on key peptide properties.

Table 1: Effect of Unnatural Amino Acids on Peptide Potency (IC50)

| Original Peptide/Target | Original Amino Acid | Unnatural Amino Acid | Original IC50 (µM) | Modified IC50 (µM) | Fold Change |

| LfcinB-derived peptide vs. MCF-7 cells[7] | Phe | Bpa (4-Benzoyl-L-phenylalanine) | 26 | 17 | 1.5x increase |

| LfcinB-derived peptide vs. MCF-7 cells[7] | Phe | 1-Nal (1-Naphthylalanine) | 26 | 14 | 1.9x increase |

| LfcinB-derived peptide vs. MCF-7 cells[7] | Phe | hF (Homophenylalanine) | 26 | 18 | 1.4x increase |

| LfcinB-derived peptide vs. MCF-7 cells[7] | Phe | Dip (β,β-Diphenylalanine) | 26 | 34 | 0.8x decrease |

| LfcinB-derived peptide vs. MCF-7 cells[7] | Phe | 4-Abz (4-Aminobenzoic acid) | 26 | 49 | 0.5x decrease |

| LfcinB-derived peptide vs. MCF-7 cells[7] | Phe | 2-Abz (2-Aminobenzoic acid) | 26 | 67 | 0.4x decrease |

Table 2: Impact of Unnatural Amino Acids on Peptide Half-Life

| Peptide | Modification | Matrix | Original Half-Life | Modified Half-Life | Fold Increase in Stability |

| HAV4 vs. cHAVc3[4] | Cyclization | Rat Plasma | 2.4 hours | 12.9 hours | ~5.4x |

| Peptide 7 vs. Peptide 9[4] | Cyclization | Rat Plasma | 14.3 minutes | 59.8 minutes | ~4.2x |

| KSL[8] | D-amino acid substitution | Not specified | Shorter | Longer | - |

| Lcf1[8] | Terminal modifications | Not specified | Shorter | Longer | - |

| O-5[8] | Non-natural amino acid substitution | Not specified | Shorter | Longer | - |

| Linear vs. Stapled hACE2-derived peptide[2] | Hydrocarbon stapling | Not specified | - | 6.8 hours | - |

| Linear vs. Stapled hACE2-derived peptide[2] | Lactam stapling | Not specified | - | 5.0 hours | - |

Table 3: Pharmacokinetic Parameters of GLP-1 Analogs with Unnatural Amino Acids

| GLP-1 Analog | Key Modifications | Half-Life |

| Native GLP-1[9][10][11] | None | <2 minutes |

| Exenatide[11] | Exendin-4 sequence | ~2.4 hours |

| Liraglutide[10][12] | Fatty acid acylation | ~13 hours |

| Semaglutide[10] | Fatty acid acylation and Aib substitution | ~1 week |

| Dulaglutide[11] | Fusion to human IgG4 Fc fragment | ~5 days |

| Taspoglutide[11] | Aib substitutions | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an N-methylated Amino Acid

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (standard and N-methylated)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Standard):

-

Dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HATU in DMF.

-

Add 8 equivalents of DIEA to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF.

-

-

Amino Acid Coupling (N-methylated): [1]

-

Dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 4 equivalents of HATU in DMF.

-

Add 8 equivalents of DIEA.

-

Mix the solution at room temperature for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for one hour. A second coupling may be necessary for difficult couplings.

-

-